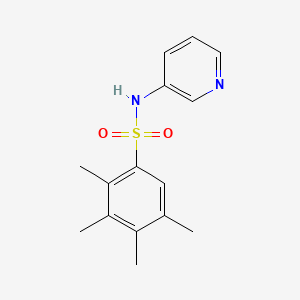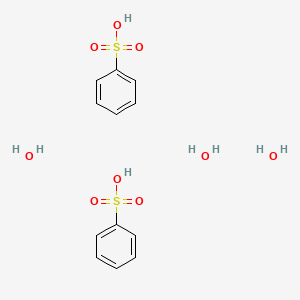
Benzenesulfonic acid sesquihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid sesquihydrate is an organosulfur compound with the chemical formula C₆H₆O₃S·1.5H₂O. It is the simplest aromatic sulfonic acid and appears as a colorless crystalline solid. This compound is highly soluble in water and alcohols, making it a versatile reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid sesquihydrate is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the electrophilic aromatic substitution of a sulfonic acid group (-SO₃H) onto the benzene ring .
Industrial Production Methods
Industrial production of benzenesulfonic acid often employs continuous sulfonation processes. One common method is the Monsanto process, which uses oleum for the sulfonation reaction. Another method involves the azeotropic removal of reaction water to drive the sulfonation to completion .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid sesquihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can form sulfonamides, sulfonyl chlorides, and esters.
Oxidation and Reduction: It can be oxidized to form benzenesulfonic acid anhydride or reduced under specific conditions.
Common Reagents and Conditions
Sulfonation: Using sulfur trioxide and fuming sulfuric acid.
Desulfonation: Heating in water near 200°C.
Conversion to Sulfonyl Chloride: Using phosphorus pentachloride
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonyl Chlorides: Formed by reacting with phosphorus halogenides.
Scientific Research Applications
Benzenesulfonic acid sesquihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, such as esterification and alkylation.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid sesquihydrate involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can catalyze reactions by stabilizing transition states and intermediates. The sulfonic acid group (-SO₃H) is highly reactive, making it effective in facilitating electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Sulfanilic Acid
- p-Toluenesulfonic Acid
- Methanesulfonic Acid
Uniqueness
Benzenesulfonic acid sesquihydrate is unique due to its high solubility in water and alcohols, making it more versatile in aqueous and alcoholic solutions compared to other sulfonic acids. Its strong acidic nature and ability to form stable sulfonyl derivatives also distinguish it from similar compounds .
Properties
CAS No. |
5928-72-3 |
|---|---|
Molecular Formula |
C12H18O9S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzenesulfonic acid;trihydrate |
InChI |
InChI=1S/2C6H6O3S.3H2O/c2*7-10(8,9)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8,9);3*1H2 |
InChI Key |
HYSWQRQDKRNNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


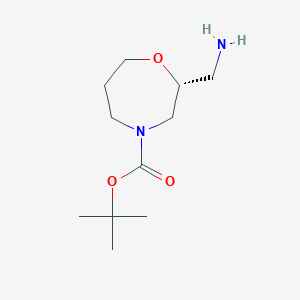
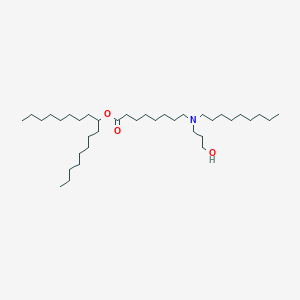
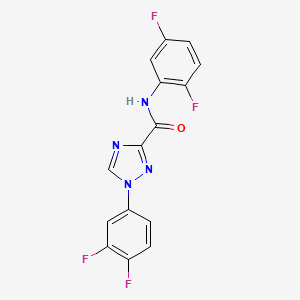
![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362707.png)
![4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B13362714.png)

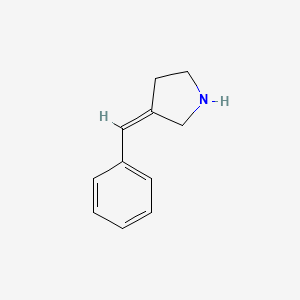
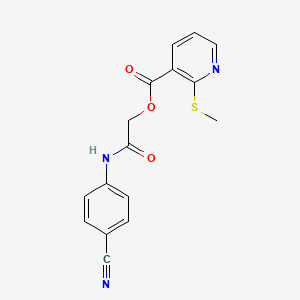
![2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13362751.png)
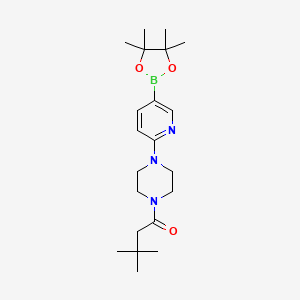
![Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362773.png)
![Ethyl 3-amino-5-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13362775.png)
![3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362783.png)
